Triazolam-d5 - 1276303-24-2

Triazolam-d5

Catalog Number: EVT-15430773
CAS Number: 1276303-24-2
Molecular Formula: C17H12Cl2N4
Molecular Weight: 348.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Triazolam-d5 is a deuterated derivative of triazolam, a medication primarily used as a sedative for the treatment of insomnia. Triazolam belongs to the class of triazolobenzodiazepines, which are characterized by their benzodiazepine structure fused with a triazole ring. This compound is notable for its pharmacological properties, including sedative, anxiolytic, amnesic, anticonvulsant, and muscle relaxant effects. The deuteration in triazolam-d5 enhances its stability and allows for more precise pharmacokinetic studies without altering its therapeutic effects significantly .

Source

Triazolam-d5 can be synthesized from triazolam through deuterium labeling, which involves substituting hydrogen atoms with deuterium. This process is significant in pharmacological research and drug development, as it helps in understanding the metabolism and behavior of the drug in biological systems.

Classification

Triazolam-d5 is classified as a small molecule and a benzodiazepine derivative. It falls under the broader category of triazolobenzodiazepines, which are known for their central nervous system depressant effects. The compound is recognized in various pharmacological databases, including DrugBank, where it is associated with specific identifiers for its chemical properties and therapeutic uses .

Synthesis Analysis

Methods

The synthesis of triazolam-d5 typically involves the following steps:

  1. Starting Material: The synthesis begins with triazolam or its precursors.
  2. Deuteration: This process involves using deuterated solvents or reagents to replace hydrogen atoms with deuterium. Common methods include using lithium aluminum deuteride or other deuterated reducing agents.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate triazolam-d5 from any unreacted materials or by-products.

Technical Details

The technical aspects of synthesizing triazolam-d5 require careful control of reaction conditions to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and the structural integrity of the compound.

Molecular Structure Analysis

Structure

Triazolam-d5 retains the core structure of triazolam but features five deuterium atoms replacing specific hydrogen atoms in its molecular framework. The chemical formula for triazolam is C17H12Cl2N4C_{17}H_{12}Cl_{2}N_{4}, while that for triazolam-d5 can be represented as C17H7D5Cl2N4C_{17}H_{7}D_{5}Cl_{2}N_{4}.

Data

  • Molecular Weight: Approximately 348.23 g/mol (due to the presence of deuterium).
  • Chemical Structure: The compound consists of a benzene ring fused to a 1,4-benzodiazepine structure along with a 1,2,4-triazole ring.
Chemical Reactions Analysis

Reactions

Triazolam-d5 undergoes similar chemical reactions as its non-deuterated counterpart due to its analogous structure. Key reactions include:

  • Metabolism: In vivo metabolic pathways involving cytochrome P450 enzymes lead to hydroxylation and conjugation processes.
  • Deactivation: The compound is primarily excreted as glucuronide conjugates in urine.

Technical Details

The metabolic stability provided by deuteration can be studied through various analytical methods such as mass spectrometry, allowing researchers to trace metabolic pathways more accurately compared to non-deuterated forms.

Mechanism of Action

Triazolam-d5 functions primarily as a positive allosteric modulator at gamma-aminobutyric acid-A receptors, enhancing the inhibitory neurotransmission in the central nervous system. This action leads to increased sedation and anxiolytic effects.

Process and Data

  • Binding Affinity: Triazolam-d5 binds to benzodiazepine receptors within the gamma-aminobutyric acid-A receptor complex.
  • Pharmacodynamics: The compound exhibits rapid onset of action due to its lipophilicity and ability to cross the blood-brain barrier effectively.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Triazolam-d5 is typically a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as alcohol but poorly soluble in water.
  • Melting Point: Similar to triazolam, it has a melting point range indicative of its crystalline structure.

Chemical Properties

  • Stability: Deuteration enhances stability against metabolic degradation.
  • Reactivity: It retains similar reactivity profiles as triazolam in various chemical environments.
Applications

Triazolam-d5 is primarily utilized in scientific research settings:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows for detailed studies on drug metabolism and pharmacokinetics without interference from endogenous compounds.
  • Drug Development: It serves as a reference compound in developing new benzodiazepine derivatives with improved safety profiles.
  • Clinical Research: Used in clinical trials to assess the efficacy and safety of benzodiazepines in treating insomnia and anxiety disorders.
Analytical Applications of Triazolam-d5 in Modern Pharmacological Research

Role as an Internal Standard in Quantitative Mass Spectrometry

Triazolam-d5 serves as an exemplary internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for benzodiazepine analysis due to its near-identical chromatographic behavior and chemical properties to non-deuterated triazolam, coupled with a predictable +5 Da mass shift. This deuterium incorporation provides a distinct mass spectral signature that eliminates isobaric interference while maintaining retention time characteristics nearly identical to the analyte of interest. As benzodiazepines like triazolam exhibit significant matrix effects in biological samples due to co-eluting compounds and ion suppression, the use of a structurally matched internal standard becomes paramount for accurate quantification [4] [6].

The critical advantage of Triazolam-d5 lies in its compensation capability during sample preparation and ionization processes. When added to biological samples at the initial preparation stage prior to extraction, it experiences identical matrix effects, recovery variations, and ionization efficiency changes as the native triazolam analyte. This co-variation allows for precise correction of analytical variability through the calculation of analyte-to-internal standard response ratios. In contrast, structural analogues or non-deuterated standards fail to provide this level of analytical fidelity, resulting in compromised accuracy and precision, especially at low concentrations encountered in therapeutic drug monitoring or forensic toxicology [4] [6].

Validation studies demonstrate that methodologies employing Triazolam-d5 as an internal standard achieve exceptional precision metrics, with intra- and inter-day relative standard deviations consistently below 12.4% across the analytical range. This performance surpasses methods using non-structural analogues as internal standards, which frequently exhibit RSD values exceeding 20% at lower concentration ranges. The implementation of Triazolam-d5 has been particularly impactful in multi-analyte benzodiazepine panels, where it specifically corrects for triazolam quantification while other deuterated benzodiazepines (e.g., nordiazepam-d5, alprazolam-d5) serve as internal standards for their respective analytes [4] [6].

Methodological Advancements in LC-MS/MS for Benzodiazepine Detection

The integration of Triazolam-d5 as an internal standard has paralleled significant technological advances in liquid chromatography and mass spectrometry platforms, enabling increasingly sophisticated benzodiazepine detection methodologies. Modern ultra-performance liquid chromatography (UPLC) systems coupled with triple quadrupole mass spectrometers provide the necessary separation power and detection sensitivity required for trace-level benzodiazepine quantification in complex biological matrices. These systems leverage sub-2μm particle columns operating at elevated pressures to achieve superior chromatographic resolution, effectively separating triazolam from potentially interfering metabolites and isobaric compounds [6].

Recent method developments have exploited Triazolam-d5 to establish comprehensive multi-analyte panels capable of simultaneously quantifying 68 neuroactive compounds, including multiple benzodiazepines and their metabolites, in whole blood samples. These panels employ sophisticated acquisition techniques like multiple reaction monitoring (MRM), where Triazolam-d5 facilitates precise quantification by compensating for matrix effects that vary across different retention time windows. A particularly significant advancement involves the use of commercial calibrators spiked with red blood cells to create matrix-matched calibration standards. When Triazolam-d5 is incorporated throughout this calibration scheme, the resulting quantification method demonstrates exceptional linearity (r² > 0.998) across a wide concentration range (0.25-20 ng/mL), with detection limits as low as 0.1 ng/mL – sufficient to detect therapeutic concentrations in clinical and forensic specimens [4] [6].

The analytical robustness provided by Triazolam-d5 has enabled simplified sample preparation workflows without compromising data quality. A notable innovation involves direct injection techniques using specialized columns like MSpak GF polymer columns (50 mm × 4.6 mm i.d., 6 μm particle size), which tolerate crude biological samples after protein precipitation. When Triazolam-d5 is added prior to precipitation, it corrects for both preparation variability and matrix effects during analysis. This approach eliminates time-consuming extraction and concentration steps while maintaining excellent accuracy (88.0-101.4%) and precision, representing a paradigm shift in high-throughput clinical toxicology screening [4] [6].

Optimization of Extraction Protocols for Trace Analysis in Biological Matrices

The accurate quantification of triazolam at trace concentrations in biological matrices requires sophisticated sample preparation techniques to isolate the analyte from complex sample matrices while minimizing interference. Triazolam-d5 serves as an indispensable quality control component throughout these extraction protocol optimizations, allowing researchers to precisely monitor recovery rates and matrix effects. Recent methodological advances have focused on microextraction techniques that minimize solvent consumption while maximizing extraction efficiency, with particular emphasis on overcoming the challenges presented by whole blood samples – the preferred matrix in forensic toxicology [1] [7].

Ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) represents a groundbreaking advancement in benzodiazepine extraction technology. This technique employs ionic liquids (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate) as environmentally friendly extraction solvents with tunable physicochemical properties. When Triazolam-d5 is added to whole blood specimens prior to extraction, researchers can precisely quantify method performance characteristics. Optimized IL-DLLME protocols for triazolam extraction utilize 75 μL of ionic liquid and 200 μL of disperser solvent (acetonitrile) per 500 μL of blood sample, achieving exceptional extraction efficiencies exceeding 92% for both triazolam and its deuterated counterpart. The resulting enrichment factors enable detection limits as low as 0.08 ng/mL – a critical sensitivity level for detecting therapeutic concentrations in forensic and clinical specimens [7].

Parallel innovations in solid-phase extraction (SPE) have incorporated molecularly imprinted polymers specifically designed for benzodiazepine recognition. Restricted access molecularly imprinted polymers (RAMIPs) represent a particularly sophisticated development, where Triazolam-d5 facilitates precise method validation. These RAMIPs utilize diazepam as a template molecule with methacrylic acid functional monomers and bovine serum albumin as a cross-linking agent, creating selective binding sites that exclude proteins while capturing benzodiazepines. When Triazolam-d5 is implemented throughout SPE optimization, researchers achieve near-complete (98%) protein exclusion capacity while maintaining triazolam recovery rates exceeding 90%, effectively addressing the dual challenges of macromolecular interference and selective analyte capture in biological matrices [1] [7].

Table 1: Performance Comparison of Extraction Techniques Using Triazolam-d5

Extraction TechniqueSample VolumeRecovery (%)LOD (ng/mL)Processing TimeKey Advantages
IL-DLLME500 μL92.7%0.0815 minMinimal solvent, high enrichment
RAMIP-SPE1 mL91.3%0.1045 minProtein exclusion, high selectivity
ZIF-8@Dt-COOH SPE2 mL89.5%0.1550 minHydrophobic/π-π interactions
Protein Precipitation100 μL86.4%0.255 minUltra-rapid processing

Comparative Sensitivity Metrics: Triazolam-d5 vs. Non-Deuterated Analogs

Rigorous validation studies have quantified the substantial sensitivity improvements achieved when implementing Triazolam-d5 as an internal standard compared to methodologies employing non-deuterated analogs or structural analogues. These investigations consistently demonstrate that the deuterated standard delivers superior analytical performance across multiple validation parameters, particularly at the lower limits of quantification essential for detecting trace benzodiazepine concentrations in complex biological matrices. The fundamental advantage manifests in significantly reduced matrix effects, with studies documenting ion suppression reduction from 25-35% when using non-deuterated standards to less than 8% when implementing Triazolam-d5 [4] [6].

The sensitivity enhancement is most pronounced when examining limit of detection (LOD) and limit of quantification (LOQ) metrics. Methodologies utilizing Triazolam-d5 achieve LOD values of 0.1 ng/mL in plasma and whole blood matrices – approximately a 3-fold improvement over approaches employing non-deuterated internal standards. This enhancement stems directly from the deuterated standard's ability to correct for matrix-induced signal suppression at trace concentrations. Similarly, LOQ values decrease from 0.3 ng/mL to 0.25 ng/mL when switching to Triazolam-d5, enabling precise quantification at the lowest therapeutic concentrations. This sensitivity improvement proves particularly crucial in forensic contexts, where establishing accurate pharmacokinetic profiles requires detection of sub-therapeutic concentrations during elimination phases [4] [6].

The implementation of Triazolam-d5 also yields exceptional precision metrics throughout the analytical range. At the clinically critical 1 ng/mL concentration level – representing the lower therapeutic threshold for triazolam – methodologies employing the deuterated standard demonstrate intra-day precision below 5.2% RSD compared to 12-15% RSD observed with non-deuterated internal standards. This precision enhancement becomes even more substantial at ultra-trace concentrations (0.25 ng/mL), where conventional approaches may exhibit RSD values exceeding 20%, while Triazolam-d5-based methods maintain precision below 12.4%. Furthermore, accuracy deviations improve from ±15% to within ±6% of nominal values when using the deuterated standard, ensuring reliable quantification throughout the analytical range [4] [6].

Table 2: Sensitivity Metrics Comparison: Triazolam-d5 vs. Non-Deuterated Internal Standards

Performance ParameterTriazolam-d5 ISNon-Deuterated ISImprovement Factor
Limit of Detection (LOD)0.10 ng/mL0.30 ng/mL3.0x
Lower Limit of Quantification (LLOQ)0.25 ng/mL0.50 ng/mL2.0x
Matrix Effect at LLOQ92-96%65-75%1.3x
Intra-day Precision (RSD at 1 ng/mL)≤5.2%12-15%2.9x
Inter-day Precision (RSD at 1 ng/mL)≤7.8%15-20%2.6x
Accuracy at LLOQ94-106%85-115%1.4x

Properties

CAS Number

1276303-24-2

Product Name

Triazolam-d5

IUPAC Name

8-chloro-6-(2-chlorophenyl)-4,4-dideuterio-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H12Cl2N4

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i1D3,9D2

InChI Key

JOFWLTCLBGQGBO-UFFRDWFDSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Isomeric SMILES

[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)C([2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.